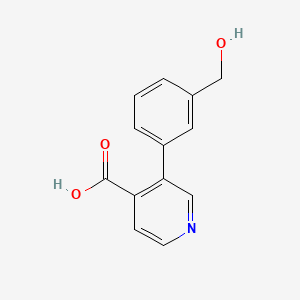

3-(3-Hydroxymethylphenyl)isonicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

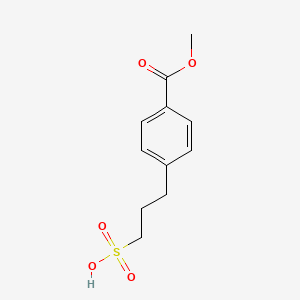

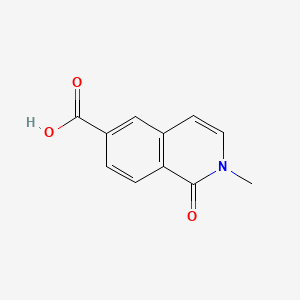

“3-(3-Hydroxymethylphenyl)isonicotinic acid” is a derivative of isonicotinic acid . It is an organic compound with the molecular formula C13H11NO3 . The compound is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of “3-(3-Hydroxymethylphenyl)isonicotinic acid” consists of a pyridine ring with a carboxylic acid substituent at the 4-position and a phenyl ring with a hydroxymethyl group at the 3-position . The exact molecular weight is 229.07389321 .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-Hydroxymethylphenyl)isonicotinic acid” were not found in the retrieved papers, isonicotinic acid derivatives are known to participate in various chemical reactions . For instance, they can block the crosslinking of peptide chains during the biosynthesis of new peptidoglycan in the bacterial cell wall .

Applications De Recherche Scientifique

Luminescent Hybrid Materials

Research has focused on synthesizing modified derivatives of isonicotinic acid to create luminescent hybrid materials. For instance, by grafting 2-hydroxynicotinic acid with 3-(triethoxysilyl)-propyl isocyanate, researchers have developed hybrid materials that exhibit strong green or red emissions due to efficient intramolecular energy transfer processes. These materials are characterized by their ultraviolet absorption, phosphorescence, and luminescence spectra, indicating their potential applications in luminescent devices and sensors (Wang & Yan, 2006).

Crystal Structures and Schiff Bases

The synthesis and characterization of Schiff base compounds using isonicotinic acid derivatives have been extensively studied. These compounds have been analyzed for their crystal structures, demonstrating unique configurations and potential for forming layered or network structures through intermolecular hydrogen bonds. Such structural features underline their significance in the development of new materials with potential applications in catalysis, molecular recognition, and as precursors for further chemical modifications (Yang, 2007).

Organocatalysis

Isonicotinic acid has been employed as a dual and biological organocatalyst in the synthesis of pyranopyrazoles. This illustrates the compound's utility in facilitating green, efficient, and simple methods for preparing chemically significant compounds under solvent-free conditions. Such studies highlight the versatility of isonicotinic acid derivatives in catalysis and organic synthesis, offering pathways to more sustainable and environmentally friendly chemical processes (Zolfigol et al., 2013).

Pro-Chelating Agents

Research into the development of pro-chelating agents using isonicotinic acid derivatives has shown promise in addressing metal-induced oxidative stress. Compounds like isonicotinic acid [2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-hydrazide have been synthesized for their ability to inhibit iron-promoted hydroxyl radical formation. Such agents could be instrumental in therapeutic applications aimed at mitigating damage caused by free radicals (Charkoudian, Pham, & Franz, 2006).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Studies on isonicotinic acid complexes have expanded into the synthesis of coordination polymers and MOFs, showcasing their structural diversity and potential for application in gas storage, separation technologies, and catalysis. The ability of isonicotinic acid derivatives to form stable complexes with metals can be leveraged to construct materials with desirable properties for specific applications (Koo, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)12-7-14-5-4-11(12)13(16)17/h1-7,15H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTODBIIMKRCNKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CN=C2)C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687102 |

Source

|

| Record name | 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Hydroxymethylphenyl)isonicotinic acid | |

CAS RN |

1261991-78-9 |

Source

|

| Record name | 3-[3-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4S)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide](/img/structure/B578044.png)